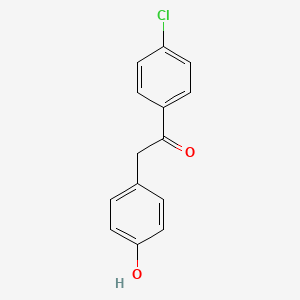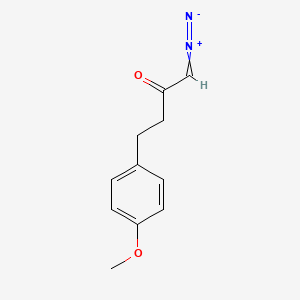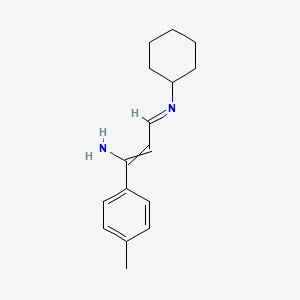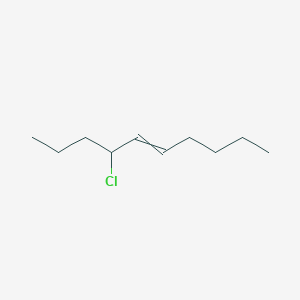
4-Chlorodec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorodec-5-ene: is an organic compound with the molecular formula C10H19Cl It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the fourth carbon of a ten-carbon chain with a double bond between the fifth and sixth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorodec-5-ene can be synthesized through various methods, including:
Halogenation of Dec-5-ene: This involves the addition of chlorine to dec-5-ene in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at room temperature.
Grignard Reaction: Another method involves the reaction of 4-chlorobutylmagnesium bromide with 1-butene in the presence of a nickel catalyst. This reaction is performed under an inert atmosphere at low temperatures.
Industrial Production Methods: Industrial production of this compound often involves the halogenation of dec-5-ene due to its simplicity and cost-effectiveness. The process is scaled up by using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Chlorodec-5-ene can undergo oxidation reactions to form chlorinated epoxides or alcohols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction of this compound can lead to the formation of 4-chlorodecane. This reaction typically uses hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in this compound can be substituted with other functional groups such as hydroxyl or amino groups. This is often achieved using nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.
Substitution: Sodium hydroxide in an aqueous solution at elevated temperatures.
Major Products:
Oxidation: Chlorinated epoxides or alcohols.
Reduction: 4-Chlorodecane.
Substitution: Hydroxyl or amino derivatives of dec-5-ene.
Scientific Research Applications
4-Chlorodec-5-ene has various applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and surfactants.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Agricultural Chemistry: this compound is investigated for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-chlorodec-5-ene involves its reactivity due to the presence of the chlorine atom and the double bond. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactive sites make this compound a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
4-Bromodec-5-ene: Similar structure but with a bromine atom instead of chlorine.
4-Iododec-5-ene: Similar structure but with an iodine atom instead of chlorine.
4-Fluorodec-5-ene: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 4-Chlorodec-5-ene is unique due to the specific reactivity of the chlorine atom, which is less reactive than bromine and iodine but more reactive than fluorine. This makes it a balanced intermediate for various synthetic applications, offering a good compromise between reactivity and stability.
Properties
CAS No. |
90370-35-7 |
|---|---|
Molecular Formula |
C10H19Cl |
Molecular Weight |
174.71 g/mol |
IUPAC Name |
4-chlorodec-5-ene |
InChI |
InChI=1S/C10H19Cl/c1-3-5-6-7-9-10(11)8-4-2/h7,9-10H,3-6,8H2,1-2H3 |
InChI Key |
FXYNRIVEAIJOPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(CCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


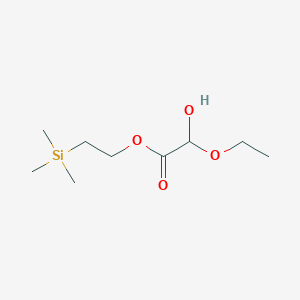
![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
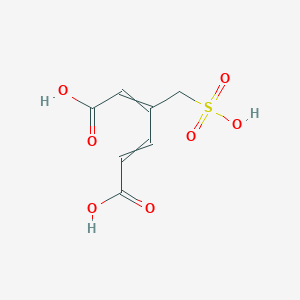
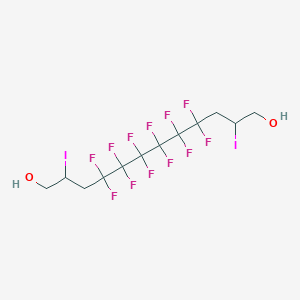
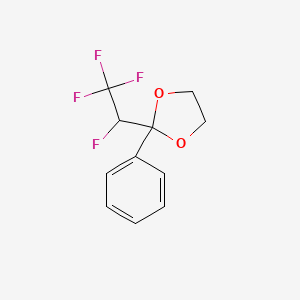
![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
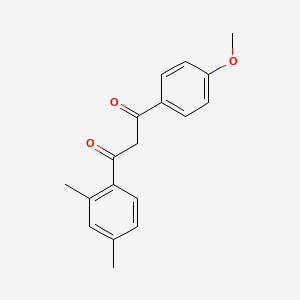
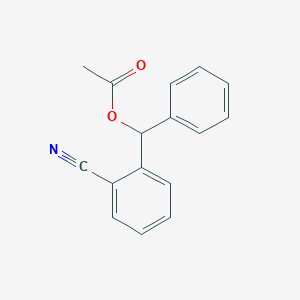
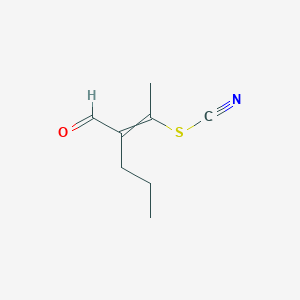
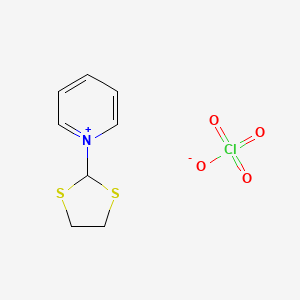
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
